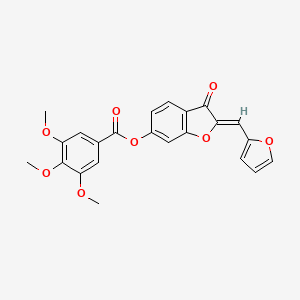

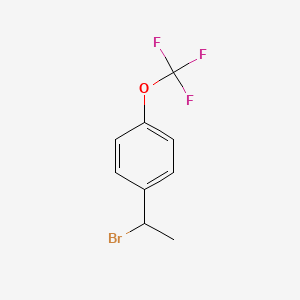

![molecular formula C9H9ClN2O2 B3011907 methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate CAS No. 2091710-34-6](/img/structure/B3011907.png)

methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate, is a heterocyclic compound that falls within the broader class of pyridazine analogs. These compounds have garnered attention due to their significant pharmaceutical importance .

Synthesis Analysis

The synthesis of related pyridazine compounds involves multiple steps, starting with basic reactants and progressing through various intermediates. For instance, one method includes treating an acetic acid derivative with a hydrazinylpyridazine, followed by a series of reactions involving lutidine and TBTU in cold conditions to achieve an intermediate compound. This intermediate is then further reacted with chloroamine T in the presence of ethanol to furnish the desired compound, which is then elucidated using spectroscopic techniques and confirmed by XRD .

Molecular Structure Analysis

The molecular structure of pyridazine analogs is often confirmed using X-ray diffraction (XRD) techniques. Density functional theory (DFT) calculations can be carried out to ensure the theoretical values are in harmony with the experimental data. The molecular structure is characterized by specific intermolecular interactions, such as hydrogen bonds and halogen interactions, which can be studied using Hirshfeld surface analysis .

Chemical Reactions Analysis

Pyridazine compounds can undergo various chemical reactions. For example, reductive cyclization can be used to transform certain precursors into pyrido[2,3-c]pyridazines using reducing agents like triethyl phosphite or hydrazine hydrate. Acid-catalyzed cyclization can also be employed to produce different ring systems, such as pyrano[2,3-d]pyridazines . Additionally, intramolecular azo coupling reactions can be used to create fused pyridazine derivatives with high regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine analogs are closely related to their molecular structure. The HOMO-LUMO energy gap and global reactivity descriptors can be determined through DFT calculations, providing insight into the compound's reactivity. The crystalline form, space group, and intermolecular interactions contribute to the compound's stability and reactivity. Energy frameworks can be constructed to understand the packing of molecules in the crystal lattice by studying different intermolecular interaction energies .

Aplicaciones Científicas De Investigación

1. Synthesis and Structural Transformation

Methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate is involved in the synthesis and structural transformation of various heterocyclic compounds. For instance, it can be used in the production of pyrrolo[2,3-c]pyridazines and pyridazino[3,4-d][1,3]oxazine ring systems through thermolysis and ozone treatment, contributing to novel heterocyclic skeletons (Maeba & Castle, 1979).

2. Fluorescent Properties and Synthesis of Derivatives

This compound is also a precursor in the synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates. This process involves the transformation of methyl 4-aminopyrrole-2-carboxylate into a diazo compound, followed by intramolecular azo coupling, showcasing its utility in creating diverse fluorescent heterocyclic compounds (Galenko et al., 2016).

3. Biological Properties and Applications

Recent studies have shown that derivatives of this compound, such as triazolo[4,3-b]pyridazine, possess significant biological properties, including anti-tumor and anti-inflammatory activities. These derivatives have been synthesized and characterized through various techniques, including NMR, IR, mass spectral studies, and single-crystal X-ray diffraction, demonstrating their potential in medicinal chemistry (Sallam et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

methyl 3-chloro-6,7-dihydro-5H-cyclopenta[c]pyridazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-14-9(13)7-5-3-2-4-6(5)11-12-8(7)10/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDZFVGCJDGSLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=NC2=C1CCC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

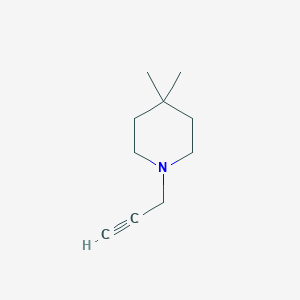

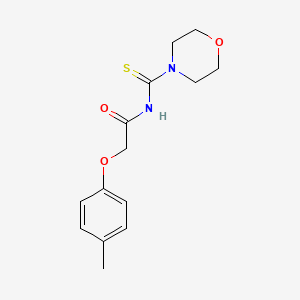

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)

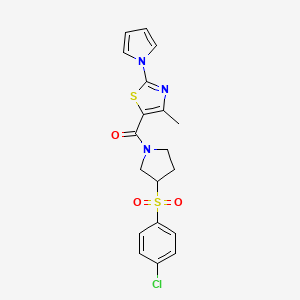

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011831.png)

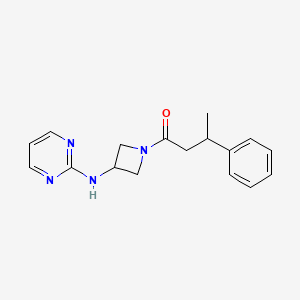

![2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B3011836.png)

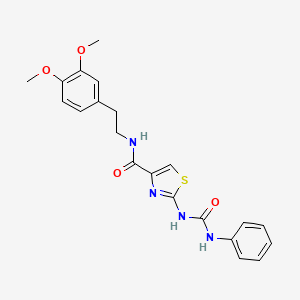

![N-[(3,5-Dimethoxyphenyl)methyl]-N-(furan-2-ylmethyl)sulfamoyl fluoride](/img/structure/B3011839.png)

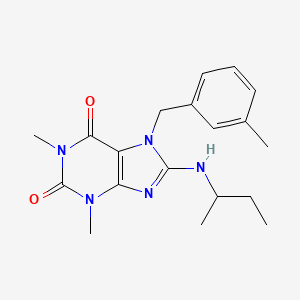

![3-{[2-(1-cyclohexenyl)ethyl]amino}-1-phenyl-2(1H)-pyrazinone](/img/structure/B3011843.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3011847.png)